

# Application Notes: Measuring Psalmotoxin 1 Activity Using Calcium Imaging Assays

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## Compound of Interest

Compound Name: Psalmotoxin 1

Cat. No.: B1574804

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## Introduction

**Psalmotoxin 1** (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad tarantula, *Psalmopoeus cambridgei*.<sup>[1]</sup> It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel that is permeable to sodium and calcium ions.<sup>[1][2]</sup> ASIC1a channels are widely expressed in the central and peripheral nervous systems and are implicated in various physiological and pathological processes, including pain sensation, fear, and neuronal injury following ischemia.<sup>[3][4][5]</sup> The activation of ASIC1a by extracellular protons leads to an influx of cations, including Ca<sup>2+</sup>, which can be monitored using fluorescent calcium indicators.<sup>[6][7]</sup> This application note provides a detailed protocol for a no-wash, cell-based calcium imaging assay to measure the inhibitory activity of PcTx1 on human ASIC1a (hASIC1a).

## Principle of the Assay

The assay quantifies the ability of PcTx1 to inhibit the influx of calcium through ASIC1a channels upon their activation by a rapid decrease in extracellular pH. Cells endogenously or heterologously expressing hASIC1a are loaded with a fluorescent calcium indicator dye, such

as Fluo-4 AM. This dye is membrane-permeable and becomes fluorescent upon binding to intracellular calcium.[8] When the extracellular pH is lowered, ASIC1a channels open, leading to Ca<sup>2+</sup> influx and a subsequent increase in fluorescence intensity.[7] PcTx1 inhibits this process by binding to ASIC1a and increasing the channel's apparent affinity for H<sup>+</sup>, which shifts the channel into a desensitized state at a resting pH of 7.4.[1][9] The inhibitory effect of PcTx1 is therefore measured as a reduction in the acid-induced fluorescence signal.

## Signaling Pathway of ASIC1a Inhibition by Psalmotoxin 1



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Caption: Mechanism of **Psalmotoxin 1** (PcTx1) inhibition of the ASIC1a channel.

## Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK293) cells, which endogenously express functional hASIC1a.[2][10]
- **Psalmotoxin 1** (PcTx1): Synthetic or purified.
- Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
- Pluronic F-127: To aid in dye loading.

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Assay Buffer (pH 7.4): Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
- Acidic Stimulus Buffer (pH 6.0): HBSS or similar, buffered with MES.
- Black, clear-bottom 96-well microplates.
- Fluorescence plate reader with bottom-read capabilities and appropriate filters for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).

## Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

### Cell Culture and Plating

- Culture HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution.
- Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
- Incubate the plates for 24-48 hours to allow for cell adherence and formation of a monolayer.

### Calcium Indicator Loading

- Prepare a 2X loading buffer by diluting Fluo-4 AM stock solution and Pluronic F-127 stock solution in Assay Buffer (pH 7.4) to final concentrations of 4 µM and 0.04% (w/v), respectively.
- Aspirate the culture medium from the cell plate.
- Add 100 µL of the 2X loading buffer to each well.

- Incubate the plate at 37°C for 60 minutes in the dark.

## Compound Incubation

- Prepare serial dilutions of PcTx1 in Assay Buffer (pH 7.4) at 2X the final desired concentrations.
- After the dye loading incubation, add 100 µL of the 2X PcTx1 dilutions to the corresponding wells. For control wells, add 100 µL of Assay Buffer.
- Incubate the plate at room temperature for a minimum of 3 minutes to allow for the slow onset of PcTx1 inhibition.<sup>[9][11]</sup>

## Fluorescence Measurement

- Set up the fluorescence plate reader to measure fluorescence intensity from the bottom of the plate at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
- Establish a baseline fluorescence reading for 10-20 seconds.
- Using the plate reader's injection system, add 50 µL of the Acidic Stimulus Buffer (pH 6.0) to each well to activate the ASIC1a channels.
- Immediately begin recording the fluorescence signal for at least 60 seconds to capture the peak calcium response.

## Experimental Workflow Diagram



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Caption: Workflow for the PcTx1 calcium imaging assay.

## Data Analysis

- **Calculate Response:** For each well, determine the peak fluorescence intensity after the addition of the acidic stimulus and subtract the baseline fluorescence to obtain the response magnitude.
- **Normalization:** Normalize the data by expressing the response in each PcTx1-treated well as a percentage of the average response in the control (vehicle-treated) wells.
- **IC50 Determination:** Plot the normalized response against the logarithm of the PcTx1 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of PcTx1 that produces 50% inhibition of the acid-induced calcium influx.

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction of PcTx1 with ASIC1a, as reported in the literature.



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## Conclusion

This calcium imaging assay provides a robust and high-throughput method for characterizing the inhibitory activity of **Psalmotoxin 1** on ASIC1a channels. The use of endogenously expressing HEK293 cells offers a physiologically relevant system for screening and characterizing modulators of this important ion channel. The detailed protocol and data analysis guidelines presented here should enable researchers to successfully implement this assay in their drug discovery and neuroscience research programs.

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## References

- 1. Psalmotoxin - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. Characterisation of a human acid-sensing ion channel (hASIC1a) endogenously expressed in HEK293 cells - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. The tarantula toxin psalmotoxin 1 inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H<sup>+</sup> affinity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. A tarantula peptide against pain via ASIC1a channels and opioid mechanisms - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 5. Neuroprotective effect of acid-sensing ion channel inhibitor psalmotoxin-1 after hypoxia-ischemia in newborn piglet striatum - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. [bmg-labtech.com](https://www.bmg-labtech.com/) [[bmg-labtech.com](https://www.bmg-labtech.com/)]
- 8. [sigmaaldrich.com](https://www.sigmaaldrich.com/) [[sigmaaldrich.com](https://www.sigmaaldrich.com/)]
- 9. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H<sup>+</sup> Affinity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. [mdpi.com](https://www.mdpi.com/) [[mdpi.com](https://www.mdpi.com/)]
- 11. [rupress.org](https://rupress.org/) [[rupress.org](https://rupress.org/)]
- 12. Interaction of Acid-sensing Ion Channel (ASIC) 1 with the Tarantula Toxin Psalmotoxin 1 is State Dependent - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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